molecular formula C9H7F B1465998 1-Fluoro-2-(prop-2-yn-1-yl)benzene CAS No. 1312713-07-7

1-Fluoro-2-(prop-2-yn-1-yl)benzene

Cat. No. B1465998
CAS RN: 1312713-07-7
M. Wt: 134.15 g/mol
InChI Key: XWAKVQSVEHWEJO-UHFFFAOYSA-N
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Description

1-Fluoro-2-(prop-2-yn-1-yl)benzene is a chemical compound with the CAS number 1312713-07-7 . It has a molecular weight of 134.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 . This indicates that the compound has a benzene ring with a fluoro group at the 1 position and a prop-2-yn-1-yl group at the 2 position.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Flumioxazin: Flumioxazin, which includes a component structurally similar to 1-Fluoro-2-(prop-2-yn-1-yl)benzene, has been examined for its crystal structure. The study highlights the herbicide's crystal properties, such as the dihedral angle between the maleimide and benzene ring planes, as well as the formation of two-dimensional networks in the crystal due to hydrogen bonds and weak C—H⋯π interactions (Park, Kim, Kwon, & Kim, 2015).

Chemical Synthesis and Reactions

  • Carbon−Fluorine Bond Formation: Research has been conducted on the formation of carbon-fluorine bonds via fluoro complexes, demonstrating reactions with various bromides and chlorides. This study can provide insights into the reactivity and potential synthesis pathways involving this compound (Barthazy et al., 1999).

Herbicidal Activity

  • Synthesis and Herbicidal Activity: The compound's potential for use as a herbicide has been explored. The study examined the synthesis and herbicidal activity of compounds similar to this compound, providing insights into its possible agricultural applications (Huang et al., 2005).

Photophysical Properties

  • Photochemistry of Fluoro(trifluoromethyl)benzenes: This research explored the fluorescence spectra and quenching of singlet state emission in compounds related to this compound, which can provide insights into its photophysical properties and potential applications in materials science or photodynamic therapy (Al-ani, 1973).

Molecular Imaging

  • Syntheses of mGluR5 PET Radioligands: This study involved the synthesis of ligands for metabotropic glutamate subtype 5 receptor imaging, using a process that might be applicable to compounds like this compound. It provides insights into the potential use of such compounds in brain imaging and neurological research (Telu et al., 2011).

Mechanism of Action

properties

IUPAC Name

1-fluoro-2-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAKVQSVEHWEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312713-07-7
Record name 1-fluoro-2-(prop-2-yn-1-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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